1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride
描述
属性
IUPAC Name |
1-(4-phenylpiperidin-4-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-6-14(17)15(9-11-16-12-10-15)13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABJIJOJSHRGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166429 | |
| Record name | 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-65-1 | |
| Record name | 1-Butanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15847-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylpiperidin-4-yl)butan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Butyryl-4-phenylpiperidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98W39TYX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with butanoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding butanoyl derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions:
-
Strong oxidizing agents (e.g., KMnO₄, CrO₃) in acidic media convert the ketone to a carboxylic acid .
-
Mild oxidants (e.g., TEMPO/Au(III)) facilitate radical-mediated oxidation, producing hydroxylated derivatives .
Key Conditions and Outcomes
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | 4-Phenylpiperidine-4-carboxylic acid |
| TEMPO/AuCl₃ | H₂O, RT, 24 hr | Hydroxylated piperidine derivatives |
Reduction Reactions
The ketone moiety is reduced to secondary alcohols or amines:
-
LiAlH₄ in anhydrous ether yields 1-(4-phenylpiperidin-4-yl)butan-1-ol .
-
NaBH(OAc)₃ in DCE selectively reduces imine intermediates during reductive amination .
Comparative Reduction Pathways
| Reducing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry ether | Alcohol (95% purity) | High |
| NaBH₄ | MeOH | Partial reduction with byproducts | Moderate |
Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Acylation : Coupling with acyl chlorides (e.g., butanoyl chloride) generates amide derivatives .
Industrial-Scale Substitution
| Reaction Type | Reagent | Scale Efficiency |
|---|---|---|
| Continuous-flow alkylation | Methyl iodide | 89% yield |
| Batch acylation | Butanoyl chloride | 78% yield |
Mechanistic Insights
-
Radical pathways dominate in Au(III)-mediated oxidations, confirmed by TEMPO quenching experiments .
-
Steric effects from the 4-phenyl group slow electrophilic substitutions at the piperidine nitrogen .
Comparative Reactivity
The compound’s butanoyl chain increases steric bulk compared to analogs:
| Compound | Oxidation Rate (rel.) | Reduction Ease |
|---|---|---|
| 4-Acetyl-4-phenylpiperidine HCl | 1.0× | Moderate |
| 1-(4-Phenylpiperidin-4-yl)butan-1-one HCl | 0.7× | Challenging |
科学研究应用
1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism of action can vary based on the specific application and the target molecule.
相似化合物的比较
Structural and Physicochemical Properties
The following table summarizes key differences between 1-(4-phenylpiperidin-4-yl)butan-1-one hydrochloride and analogous compounds:
Key Structural Differences and Implications
Ketone Chain Length: The target compound’s butanone chain (4 carbons) contrasts with 4-acetyl-4-phenylpiperidine’s ethanone chain (2 carbons).
Piperidine vs. Piperazine :
- Replacement of piperidine with piperazine (as in 1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]butan-1-one HCl) introduces an additional nitrogen atom, altering electronic properties and receptor interactions .
Substituent Effects: Halogenated aryl groups (e.g., 4-chlorophenyl in haloperidol) are associated with enhanced receptor affinity and metabolic stability. The absence of such groups in the target compound may reduce selectivity for dopamine receptors . Aminocyclopropyl and methylphenyl groups (in discontinued compound 2418680-82-5) introduce steric bulk, possibly affecting synthesis or pharmacokinetics .
Pharmacological Considerations
- Haloperidol Analogues : The target compound shares a piperidine backbone with haloperidol but lacks its critical hydroxyl and fluorophenyl groups, which are essential for D₂ receptor antagonism .
- Piperazine Derivatives : Piperazine-based compounds (e.g., CAS 17730-60-8) may target serotonin or histamine receptors due to the heterocycle’s flexibility .
- Amino-Substituted Derivatives: The amino group in 1-(4-aminopiperidin-1-yl)butan-1-one HCl could improve solubility, making it more suitable for oral administration .
生物活性
1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride, also known as a piperidine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a phenyl group and a butanone moiety. This structural configuration contributes to its unique chemical properties and biological activities.
This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action involves:
- Binding to Receptors: The compound may modulate receptor activity, influencing neurotransmitter systems.
- Enzyme Inhibition: It has shown potential in inhibiting enzymes relevant to various biological pathways.
Antimicrobial Activity
Recent studies indicate that derivatives of 4-phenylpiperidine, including this compound, exhibit significant antimicrobial properties. For instance, in a high-throughput screening against Mycobacterium tuberculosis, compounds from the 4PP series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, highlighting their potential in tuberculosis treatment .
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| 4PP-1 | 6.3 | 100 |
| AAP | 23 | 99 |
| ACI-2 | 4.5 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines. For example, a study found that a related compound exhibited better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR): A SAR study on the 4PP series identified critical substitutions that enhanced antibacterial activity while maintaining favorable physicochemical properties. Modifications at the piperidine ring structure were crucial for improving potency against M. tuberculosis .
- Therapeutic Potential: The compound's ability to inhibit specific enzymes (e.g., acetylcholinesterase) suggests its potential as a therapeutic agent in treating neurodegenerative diseases . Additionally, its role in cancer therapy is being explored through various synthetic approaches aimed at enhancing its efficacy .
- Pharmacological Applications: The pharmacological profile of related piperidine compounds indicates potential applications in treating conditions such as diabetes and inflammation due to their enzyme inhibitory activities .
常见问题
Basic Research Questions
Q. How is 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride typically synthesized in research settings?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-phenylpiperidine derivatives with a ketone precursor (e.g., 4-chlorobutan-1-one) under acidic conditions. Hydrochloride salt formation is achieved by treating the free base with HCl. Reaction optimization may require pH control (e.g., sodium acetate buffer) and inert atmospheres to prevent side reactions like oxidation .
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography (via SHELX software for refinement) to resolve the crystal structure and validate stereochemistry .
- NMR spectroscopy (¹H/¹³C) to confirm piperidine ring conformation and phenyl group integration.
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- IR spectroscopy to identify carbonyl (C=O) and hydrochloride salt (N–H⁺) stretches .
Q. How can researchers distinguish this compound from structurally similar piperidine derivatives (e.g., haloperidol analogs)?
- Methodological Answer : Perform comparative analysis using:
- HPLC with UV/vis detection to compare retention times against reference standards (e.g., haloperidol impurities like 4-(4-chlorophenyl)-5,6-dihydropyridin-1(2H)-yl derivatives).
- Differential Scanning Calorimetry (DSC) to analyze melting points and polymorphism differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this hydrochloride salt?
- Methodological Answer : Contradictions may arise from disordered counterions or solvent molecules. Use:
- SHELXL refinement tools to model partial occupancy and hydrogen bonding networks.
- Twinned data correction for crystals with non-merohedral twinning.
- Cross-validation with DFT calculations to reconcile bond-length/bond-angle discrepancies .
Q. What strategies are effective for isolating and characterizing trace impurities (e.g., degradation products) in synthesized batches?
- Methodological Answer :
- LC-MS/MS with ion-trap detection to identify impurities (e.g., N-oxide derivatives or hydrolyzed piperidine rings).
- Accelerated stability studies (40°C/75% RH for 6 weeks) to force degradation and isolate products.
- Synthesis of reference impurities (e.g., via oxidation with m-CPBA or hydrolysis under alkaline conditions) for spiking experiments .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Perform pH-solubility profiling (e.g., USP buffers pH 1.2–6.8) to assess ionized vs. free base solubility.
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption.
- Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models against free base formulations .
Q. What computational approaches are suitable for predicting receptor binding interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) against serotonin/dopamine receptor homology models.
- MD simulations (GROMACS) to assess piperidine ring flexibility and hydrochloride counterion stability in binding pockets.
- QSAR modeling to correlate substituent effects (e.g., phenyl ring substitution) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
